Product packaging for Olopatadine(Cat. No.:CAS No. 113806-05-6)

Olopatadine

Cat. No.: B1677272
CAS No.: 113806-05-6
M. Wt: 337.4 g/mol
InChI Key: JBIMVDZLSHOPLA-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Olopatadine, provided as this compound Hydrochloride (CAS 140462-76-6), is a well-characterized tricyclic compound serving as a potent, selective histamine H1 receptor antagonist . Its primary research value lies in its dual mechanism of action; in addition to competitively blocking the histamine H1 receptor, it also stabilizes mast cells, thereby inhibiting the immunologically-stimulated release of preformed mediators like histamine and tryptase, as well as the synthesis of prostaglandin D2 and TNF-alpha . This makes it a crucial tool for in vitro and in vivo studies aimed at understanding and modulating allergic and inflammatory pathways. A 2025 network meta-analysis ranked this compound highly for efficacy in models of seasonal and perennial allergic conjunctivitis, underscoring its relevance in ophthalmic and immunological research . Beyond ophthalmic applications, its pharmacological profile is also valuable for investigating allergic rhinitis mechanisms, often in combination with other agents like corticosteroids . The compound has a rapid onset of action and a prolonged duration of effect, which is advantageous for designing experimental models . This compound is highly specific for the H1 receptor with negligible activity on alpha-adrenergic, dopaminergic, and muscarinic receptors, which helps minimize off-target effects in research settings . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO3 B1677272 Olopatadine CAS No. 113806-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140462-76-6 (hydrochloride)
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023390
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.13e-02 g/L
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113806-05-6
Record name Olopatadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113806-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00768
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olopatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, (11Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLOPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27V6190PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 °C
Record name Olopatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Mechanisms of Action of Olopatadine

Dual Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism and Mast Cell Stabilization

Olopatadine functions through a dual mechanism, addressing key aspects of the allergic response. It selectively blocks histamine H1 receptors and inhibits the degranulation of mast cells, thereby preventing the release of pro-inflammatory mediators. researchgate.netpatsnap.com This dual action allows it to manage both the immediate and later phases of allergic inflammation. researchgate.net

Selective Histamine H1 Receptor Binding and Affinity

This compound demonstrates high selectivity and affinity for the histamine H1 receptor. drugbank.commedex.com.bdopenaccessjournals.com This selective binding is attributed to a unique pocket within the H1 receptor that includes an aspartate residue in the third transmembrane helix, among other sites. drugbank.com

H1 Receptor Selectivity Profile Compared to Other Receptors (e.g., H2, H3, alpha-adrenergic, dopamine, muscarinic, serotonin)

Studies have shown that this compound exhibits significantly lower affinity for histamine H2 and H3 receptors compared to its affinity for the H1 receptor. nih.govnih.govresearchgate.netnih.gov Specifically, this compound has been shown to be approximately 1000 times more selective for H1 receptors than for H2 receptors and about 4100 times more selective than for H3 receptors. nih.govnih.gov

Furthermore, this compound has negligible effects on a range of other receptors, including alpha-adrenergic, dopamine, muscarinic type 1 and 2, and serotonin (B10506) receptors. drugbank.comnih.govresearchgate.netpediatriconcall.com This high selectivity for the H1 receptor, with minimal interaction with other receptor types, contributes to a more favorable profile compared to some older antihistamines that may interact with non-histamine receptors, potentially leading to a broader range of side effects. patsnap.comelsevier.eselsevier.es

The binding affinities (Ki values) of this compound for H1, H2, and H3 receptors have been quantified in in vitro studies using guinea pig cerebellum membranes. A representative dataset is presented in the table below:

Receptor TypeKi (nM)Selectivity Ratio (vs H1)
H141.1 ± 6.01
H243,437 ± 6,257~1059
H3171,666 ± 6,774~4177

*Data derived from in vitro receptor binding studies researchgate.netnih.gov.

Inhibition of Histamine-Mediated Signaling Pathways

Upon binding to the H1 receptor, this compound blocks the downstream signaling pathways typically activated by histamine. drugbank.commedex.com.bdnih.gov Histamine binding to H1 receptors is known to primarily promote the activation of inflammatory reactions. drugbank.com By blocking the H1 receptor, this compound inhibits these signaling cascades, thereby attenuating the inflammatory and allergic responses mediated by histamine. patsnap.comdrugbank.comnih.gov This inhibition contributes to the reduction of symptoms such as itching, redness, and swelling associated with allergic reactions. patsnap.com this compound has also been shown to antagonize histamine-induced phosphoinositide (PI) turnover in cultured human conjunctival epithelial cells, human corneal fibroblasts, and transformed human trabecular meshwork cells. nih.gov

Mast Cell Stabilization Properties

In addition to its antihistaminic activity, this compound acts as a mast cell stabilizer. patsnap.comdrugbank.commedex.com.bdnih.govmedscape.com This property is crucial in preventing the release of inflammatory mediators from mast cells, which are key players in the allergic cascade. patsnap.comopenaccessjournals.comtandfonline.com

Inhibition of Immunologically-Stimulated Histamine Release from Human Conjunctival Mast Cells

This compound has demonstrated the ability to stabilize human conjunctival mast cells and inhibit the immunologically-stimulated release of histamine. researchgate.netdrugbank.commedex.com.bdopenaccessjournals.comnih.govtandfonline.comkoreamed.org Studies conducted in vitro have shown a dose-dependent inhibition of histamine release from human conjunctival mast cells. drugbank.comnih.govtandfonline.com This effect is significant because it targets the source of a primary mediator of allergic symptoms. openaccessjournals.com Notably, research has indicated that this compound can inhibit histamine release from human conjunctival mast cells without causing degranulation, a characteristic that differentiates it from some other agents. openaccessjournals.comtandfonline.com

Suppression of Inflammatory Mediator Release (e.g., prostaglandin (B15479496) D2, tryptase, TNF-alpha)

Beyond histamine, mast cells release a variety of other inflammatory mediators upon activation. This compound has been shown to suppress the release of several of these substances, including tryptase, prostaglandin D2 (PGD2), and tumor necrosis factor-alpha (TNF-alpha). researchgate.netdrugbank.commedex.com.bdnih.govresearchgate.net Inhibition of these mediators contributes to a more comprehensive anti-inflammatory effect. patsnap.com Studies have correlated the inhibition of histamine, tryptase, and PGD2 secretion from human conjunctival mast cells by different concentrations of this compound. acs.org this compound has also been shown to inhibit the release of inflammatory lipid mediators such as leukotrienes and thromboxane (B8750289) from human leukocytes and eosinophils. researchgate.netresearchgate.net Furthermore, this compound can inhibit the histamine-enhanced expression of intercellular adhesion molecule 1 (ICAM-1) and E-selectin, and is more potent in inhibiting histamine-enhanced TNF-alpha-stimulated adhesion molecule expression. researchgate.net

Anti-inflammatory Effects Beyond Histamine and Mast Cells

This compound's anti-inflammatory profile extends to modulating various cellular processes involved in the allergic inflammatory cascade, independent of its direct effects on histamine release and H1 receptor antagonism.

Eosinophils are key effector cells in allergic inflammation, and their recruitment and activation contribute significantly to tissue damage and symptoms. Research indicates that this compound decreases chemotaxis and inhibits the activation of eosinophils. drugbank.comfda.govmedcentral.comaffygility.com This inhibitory effect on eosinophils represents a notable anti-inflammatory mechanism of this compound. Studies have shown that this compound can inhibit the upregulation of eosinophil adhesion to human conjunctival epithelial cells, a process that involves β2 integrins on eosinophils. arvojournals.org

Intercellular Adhesion Molecule-1 (ICAM-1) is a cell surface protein expressed on various cells, including epithelial cells, that plays a crucial role in the recruitment and adhesion of inflammatory cells, such as eosinophils and neutrophils, to the site of inflammation. drugbank.comarvojournals.org In vitro studies have demonstrated that this compound inhibits epithelial cell ICAM-1 expression. nih.govdrugbank.com This inhibition can consequently reduce the recruitment of pro-inflammatory mediators. nih.govdrugbank.com The ability of this compound to decrease ICAM-1 upregulation on human conjunctival epithelial cells appears to be mediated, at least in part, through an effect on a TNF-alpha-specific mechanism. researchgate.netnih.gov

Pro-inflammatory cytokines released from activated cells, including conjunctival epithelial cells, contribute to the amplification and maintenance of ocular inflammation. researchgate.net this compound has been shown to inhibit the production of pro-inflammatory cytokines by conjunctival epithelial cells. researchgate.netmims.com Specifically, this compound is an inhibitor of pro-inflammatory cytokine secretion from human conjunctival epithelial cells. hres.cahres.ca

Inhibition of Epithelial Cell Intercellular Adhesion Molecule-1 (ICAM-1)

Receptor Binding and Ligand-Functional Studies

Detailed studies have characterized this compound's interaction with various receptors, highlighting its selectivity and potency. This compound is a selective histamine H1 receptor antagonist. nih.govhres.cawikipedia.org Ligand binding and functional studies have revealed a high binding affinity for the H1 receptor. researchgate.netmedcentral.comcaymanchem.com

Receptor Type Binding Affinity (Ki) Selectivity Ratio (vs H1) Source
Histamine H1 31.6 - 41.1 nM 1 researchgate.netmedcentral.comcaymanchem.com
Histamine H2 43,437 - 100,000 nM 1,059 - >1000 medcentral.comcaymanchem.com
Histamine H3 79,400 - 171,666 nM 4,177 - >1000 medcentral.comcaymanchem.com

These studies demonstrate that this compound possesses significantly lower affinities for H2 and H3 receptors compared to its high affinity for the H1 receptor, indicating its selective nature. medcentral.comcaymanchem.com Furthermore, profiling in numerous non-histamine receptor binding assays has shown that this compound interacts with only a limited number of non-histamine receptor/uptake sites to a significant degree. researchgate.net

Molecular Interactions with Cellular Membranes

The interaction of pharmaceutical compounds with cellular membranes can influence their pharmacological profile and tolerability. Investigations into this compound's molecular interactions with cellular membranes have provided insights into its favorable characteristics.

Comparison with Other Antihistamines Regarding Membrane Interaction

Research indicates that the interaction of antihistamines with cell membranes can influence their functional consequences, potentially contributing to side effects such as ocular discomfort or toxicity. Studies comparing this compound with other antihistamines have investigated their respective affinities for model and natural membranes to understand these interactions.

A key study utilized model membranes, specifically the argon-buffer interface and monomolecular films of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC), to assess the intrinsic surface activity and membrane interaction of several antihistamines, including this compound, desloratadine (B1670295), clemastine (B1669165), azelastine (B1213491), ketotifen (B1218977), diphenhydramine (B27), pyrilamine (B1676287), emedastine (B1214569), and epinastine (B1215162). researchgate.netnih.govarvojournals.org Interactions with these model membranes were detected as changes in surface tension or surface pressure. nih.gov

The measurements at the argon-buffer interface revealed a range of intrinsic surface activity among the tested agents, ordered from highly surface-active to weakly surface-active as follows: desloratadine > clemastine > azelastine ≈ ketotifen > diphenhydramine > pyrilamine > emedastine > epinastine ≥ this compound. researchgate.netnih.gov This order reflects the amphipathic behavior of the compounds. researchgate.net

Further investigation using SOPC monolayers, adjusted to a surface pressure mimicking natural membranes, largely confirmed this order of amphipathic behavior for most compounds through the estimation of their dissociation constants (Kd,L). researchgate.netnih.govarvojournals.org Epinastine was noted to exhibit a disproportionately greater increase in surface activity towards SOPC monolayers compared to other antihistamines. researchgate.netnih.gov

Crucially, dissociation constants could not be established for this compound due to its notably low affinity for both the argon-buffer interface and the SOPC monolayer. nih.govarvojournals.org This finding suggests a limited interaction of this compound with membrane phospholipids (B1166683) compared to the other antihistamines tested. nih.gov

The functional consequences of these membrane interactions were assessed using natural membranes, including erythrocyte ghosts, intact erythrocytes, human conjunctival mast cells, and human corneal epithelial cells. nih.govarvojournals.org These assessments involved measuring the leakage of intracellular components such as 6-carboxyfluorescein, hemoglobin, and lactate (B86563) dehydrogenase (LDH), as well as histamine release from mast cells. nih.govarvojournals.org

The research indicated that the disruption of natural cell membranes by several surface-active antihistamines is a direct consequence of their interaction with the cell membrane, rather than a receptor-mediated process. nih.gov this compound distinguished itself among the tested agents by demonstrating low intrinsic surface activity, which consequently limits its interaction with natural membranes. nih.gov

At concentrations around half-maximal compound solubility, this compound generated SOPC monolayer surface pressures that were below the threshold known to promote membrane perturbation and the onset of hemoglobin leakage. nih.gov This restricted interaction with membrane phospholipids by this compound is believed to contribute to its limited membrane perturbation and reduced release of intracellular constituents like histamine, LDH, and hemoglobin. nih.gov This characteristic is thought to play a role in this compound's favorable topical ocular comfort and patient acceptance. nih.govdrugbank.com

In contrast, assessment of the lytic potential of marketed concentrations of ketotifen, azelastine, and epinastine revealed significant membrane perturbation of human conjunctival mast cells and human corneal epithelial cells, as indicated by LDH release. arvojournals.org The marketed concentration of this compound (0.1%), however, maintained normal mast cell and corneal epithelial cell membrane function, demonstrating an insignificant release of LDH. arvojournals.org

Here is a table summarizing the relative intrinsic surface activity at the argon-buffer interface for selected antihistamines:

AntihistamineRelative Intrinsic Surface Activity (High to Low)
DesloratadineHigh
ClemastineHigh
AzelastineModerate
KetotifenModerate
DiphenhydramineModerate
PyrilamineModerate
EmedastineLow
EpinastineLow
This compoundLow

Based on data from Brockman et al. researchgate.netnih.gov

Here is a table summarizing the membrane perturbation potential (LDH release) at marketed concentrations for selected antihistamines:

AntihistamineMarketed ConcentrationMembrane Perturbation (LDH Release)
Ketotifen0.025%Significant
Azelastine0.05%Significant
Epinastine0.05%Significant
This compound0.1%Insignificant

Based on data from Brockman et al. arvojournals.org

Pharmacokinetic and Pharmacodynamic Investigations of Olopatadine

Systemic Absorption and Distribution

Low Systemic Exposure Following Topical Ocular Administration

Following topical ocular administration, olopatadine demonstrates minimal systemic absorption. Plasma concentrations are typically low, often ranging from below the assay quantitation limit (<0.5 ng/mL) up to 1.3 ng/mL. europa.eumedicines.org.ukfda.govhres.ca These levels are significantly lower, by 50- to 200-fold, compared to those observed after well-tolerated oral doses. europa.eumedicines.org.uk Studies in healthy volunteers receiving bilateral doses of this compound 0.15% ophthalmic solution showed plasma concentrations generally below the quantitation limit. hres.cafda.gov Even with a higher concentration formulation (0.77%), minimal systemic exposure and no accumulation were observed in healthy subjects after multiple doses. scispace.comnih.gov

Plasma Concentration-Time Profiles

After topical ocular administration, this compound is absorbed slowly. Peak plasma concentrations (Cmax) are typically reached around 2 hours post-dosing. scispace.comnih.govdrugbank.com For instance, in studies with this compound 0.77% ophthalmic solution, the Cmax was approximately 1.65 ng/mL after a single dose and 1.45 ng/mL following multiple doses, both occurring at a median time to reach maximum plasma concentration (Tmax) of 2 hours. scispace.comnih.gov Following the peak, plasma concentrations show a mono-exponential decay with a mean elimination half-life ranging from 2.90 to 3.40 hours after topical ocular administration. scispace.comnih.govnih.gov No significant accumulation in this compound exposure (Cmax and AUC) was evident after multiple topical ocular doses compared to a single dose. fda.govscispace.comnih.gov

Data Table: this compound Plasma Pharmacokinetic Parameters Following Topical Ocular Administration (0.77% solution)

ParameterSingle Dose (Day 1) Mean ± SDMultiple Dose (Day 7) Mean ± SD
Cmax (ng/mL)1.651.45
Tmax (hours)2.02.0
Half-life (hours)2.90 - 3.402.90 - 3.40
AUC0-12 (ng*h/mL)Not specified as mean ± SD in source, but comparable to Day 7Not specified as mean ± SD in source, but comparable to Day 1

*Note: Cmax and AUC0-12 expressed as geometric means, Tmax expressed as median, t1/2 expressed as arithmetic mean. Data derived from healthy subjects receiving bilateral topical administration. scispace.comnih.gov

In contrast, oral administration results in higher plasma concentrations and a longer elimination half-life of 8 to 12 hours. europa.euhres.cafda.govdrugbank.comtmda.go.tz

Tissue Distribution Studies

Following topical ocular instillation in rabbits, this compound is absorbed into the eye and reaches maximal levels in ocular tissues within 30 minutes to 2 hours, except for the lens where Tmax was longer. novartis.comnih.gov Tissues at the site of dosing, such as the conjunctiva and cornea, exhibit the highest concentrations of this compound. nih.gov For instance, in rabbits treated with 0.77% this compound hydrochloride ophthalmic solution, concentrations in the conjunctiva and cornea were 3000 ng/g and 2230 ng/g, respectively. nih.gov The 0.77% formulation resulted in higher and more prolonged this compound concentrations in the conjunctiva compared to the 0.2% formulation. nih.gov

Regarding distribution beyond ocular tissues, this compound has been identified in the milk of nursing rats following oral administration. fda.govfda.gov Studies in rats also indicate that radioactivity from this compound crosses the placental barrier and distributes into fetal tissues, although levels in the fetus were consistently lower than in maternal plasma. fda.govfda.gov

Metabolism and Excretion

Hepatic Metabolism and Metabolite Identification

This compound undergoes hepatic metabolism, though it is not extensively metabolized. europa.eunih.govtmda.go.tz This process occurs in a non-extensive manner. drugbank.comnih.govtmda.go.tz Based on oral pharmacokinetic studies, at least 6 circulating metabolites have been observed in human plasma. drugbank.comnih.govfda.gov Following topical ocular application, two primary metabolites, N-monodesmethyl this compound (also referred to as N-desmethyl this compound or M1) and this compound N-oxide (M3), have been identified. europa.euhres.cafda.govnih.govtmda.go.tzfda.govryaltris.com These metabolites are detected at low concentrations in the urine. europa.euhres.cafda.govtmda.go.tz this compound N-oxide has been detected in plasma after topical ocular dosing, typically within 4 hours post-dosing, in a subset of patients, representing less than 10% of the total plasma concentration. drugbank.comnih.govtmda.go.tz N-desmethyl this compound is generally non-quantifiable or present at minimal levels in plasma samples after topical ocular administration. nih.govdrugbank.com

Role of Cytochrome P450 Isoenzymes and Flavin-Containing Monooxygenases in Metabolism

In vitro studies using human liver microsomes and cDNA-expressed human enzymes have elucidated the primary enzymes involved in this compound metabolism. The formation of N-monodesmethyl this compound (M1) is primarily catalyzed by cytochrome P450 (CYP) 3A4. drugbank.comfda.govryaltris.comnih.govresearchgate.net Selective inhibitors of CYP3A, such as troleandomycin (B1681591) and ketoconazole, significantly reduce M1 formation. nih.govresearchgate.net

The formation of this compound N-oxide (M3) is primarily catalyzed by flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3. drugbank.comnih.govtmda.go.tzfda.govryaltris.comnih.govresearchgate.net High specific activity for M3 formation has been demonstrated by cDNA-expressed FMO1 and FMO3. nih.govresearchgate.net

In vitro studies have also shown that this compound does not inhibit the metabolic reactions involving several other cytochrome P450 isoenzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. europa.euryaltris.comnih.govresearchgate.net This suggests that this compound is unlikely to cause significant metabolic interactions with other co-administered substances through CYP inhibition. ryaltris.comnih.govresearchgate.net

Elimination Pathways (e.g., urinary excretion, fecal recovery)

This compound is primarily eliminated through urinary excretion. nih.govhres.canih.gov Following oral administration, approximately 70% of a radiolabeled this compound hydrochloride dose was recovered in the urine, with 17% recovered in the feces. hres.canih.govfda.gov Within the first 24 hours after oral administration, 86% of the drug-related material recovered in the urine was unchanged this compound. hres.canih.govfda.gov Minor amounts of metabolites, specifically this compound N-oxide and N-desmethyl this compound, were also detected in the urine. nih.govfda.govfda.gov

Elimination Half-Life (Ocular vs. Oral Administration)

The elimination half-life of this compound varies depending on the route of administration. Following topical ocular administration, the plasma elimination half-life is approximately 3 hours. medcentral.commims.com In contrast, the plasma elimination half-life following oral administration is reported to be between 8 and 12 hours. nih.govnih.govmedcentral.commims.com One study noted an elimination half-life in plasma of 7-14 hours after multiple oral doses. hres.ca

Table 1: Elimination Half-Life of this compound by Administration Route

Administration RouteElimination Half-Life
OcularApproximately 3 hours medcentral.commims.com
Oral8-12 hours nih.govnih.govmedcentral.commims.com or 7-14 hours hres.ca

Dose-Response Relationships and Efficacy Parameters

Onset and Duration of Pharmacological Action

This compound exhibits a relatively rapid onset of action. Following ocular administration, symptomatic relief of itching generally occurs within 30 minutes. medcentral.comdrugs.comwikipedia.org Histamine (B1213489) challenge studies indicate a rapid onset and a long duration of action (8 hours or longer for 0.1% ophthalmic solution) after ocular administration. medcentral.com For nasal administration, onset of action has been observed within one day in clinical studies in adults and children 12 years of age and older. medcentral.com Environmental exposure unit studies with this compound 0.6% nasal spray showed an onset of action of 30 minutes. medcentral.com Some research indicates anti-histaminic effects mediating from 5 minutes to 24 hours post-administration. nih.govdrugbank.com

The duration of action is prolonged. For ocular use, the 0.1% ophthalmic solution has a long duration of action, noted as 8 hours or longer. medcentral.comdrugs.com Studies have also investigated extended duration, with research indicating that this compound 0.2% solution was significantly effective 24 hours after dosing in preclinical studies, and human trials confirmed clinical efficacy over 24 hours, showing significant reductions in itching, conjunctival redness, and chemosis compared to placebo at 16 and 24 hours post-challenge. nih.gov this compound 0.77% has also demonstrated sustained efficacy for ocular itching and conjunctival redness at 16 and 24 hours after dosing in a conjunctival allergen-challenge model. nih.gov

Relationship Between Dose and Clinical Efficacy

In studies evaluating the dose-response relationship for efficacy, there has been a trend towards higher doses of this compound producing a greater response. fda.gov However, a clear dose-ordered response, as seen with some other nasal antihistamines, was not consistently observed following either single or multiple administrations of various concentrations of this compound nasal spray. fda.gov For ophthalmic use, a comparison between four this compound concentrations revealed a non-linear dose relationship. hres.ca While all four concentrations were statistically significant compared to placebo, the 0.1% concentration was found to be most effective in reducing ocular itching and redness at specific time points after a conjunctival allergen challenge. hres.ca

Sustained Therapeutic Effects

Studies have explored methods to achieve sustained delivery of this compound, particularly for ocular applications, to potentially mitigate the deficiencies of traditional eye drops, such as short residence time and low bioavailability due to tear drainage. nih.gov Research into drug-eluting contact lenses incorporating vitamin-E (VE) depots has shown the potential to significantly prolong this compound release duration in vitro. nih.gov For instance, incorporating VE into commercial lenses increased the release duration by 7-fold and 375-fold in different lens types in vitro studies. nih.gov This suggests a potential avenue for achieving sustained therapeutic effects with this compound through innovative delivery systems.

Preclinical Efficacy Studies of Olopatadine

In Vitro Studies on Allergic and Inflammatory Models

In vitro studies have been instrumental in elucidating the direct effects of olopatadine on various cells involved in allergic and inflammatory responses. These studies provide insights into its cellular mechanisms beyond just H1 receptor antagonism.

Inhibition of Histamine (B1213489) Release in Rat Basophilic Leukemia Cells

This compound has demonstrated the ability to inhibit the release of histamine from immunologically-stimulated rat basophilic leukemia (RBL-2H3) cells in a dose-dependent manner. nih.govdrugbank.comcapes.gov.br This indicates a mast cell stabilizing property, preventing the degranulation of these cells which are often used as a model for mast cells. This compound inhibited Ca2+ influx through receptor-operated channels in RBL-2H3 cells, which correlated with the suppression of degranulation and arachidonic acid release. researchgate.net This inhibition of Ca2+ influx also decreased the phosphorylation of p38 mitogen-activated protein kinase and c-Jun NH2-terminal kinase, signaling molecules involved in cytokine gene expression. researchgate.net

Effects on Human Conjunctival Cells and Mediator Production

Studies using human conjunctival cells have shown that this compound can influence the production and release of various inflammatory mediators. This compound inhibits histamine release from human conjunctival mast cell preparations in a concentration-dependent fashion. nih.gov It also prevents histamine-induced inflammatory cytokine production by human conjunctival epithelial cells. mims.comeuropa.eurisa.rw In vitro studies have indicated that this compound can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 from human conjunctival epithelial cells and human conjunctival mast cells. frontiersin.orgtandfonline.comdovepress.com Additionally, it has been shown to inhibit the release of chemokines like RANTES and MCP-1 from conjunctival epithelial cells. frontiersin.org this compound was also shown to inhibit epithelial cell intercellular adhesion molecule-1 (ICAM-1), which plays a role in the recruitment of pro-inflammatory mediators. drugbank.com

In Vivo Animal Models of Allergic Disease

In vivo studies using animal models have been crucial in evaluating the efficacy of this compound in a more complex biological setting, mimicking aspects of allergic diseases in humans.

Guinea Pig Models of Allergic Response

Guinea pigs have been widely used to study the effects of this compound on allergic responses, particularly those affecting the conjunctiva and airways. In passively sensitized guinea pigs, topical ocular application of this compound effectively inhibits antigen- and histamine-stimulated conjunctivitis. nih.gov this compound attenuated passive anaphylaxis in guinea pig conjunctiva when applied prior to antigen challenge, showing dose-dependent suppressive effects. nih.govtandfonline.com The 50% effective dose (ED50) for inhibiting passive anaphylactic reaction induced by intravenous antigen challenge was reported as 0.0067%, and for topical ocular antigen challenge, it was 0.0170%. nih.govtandfonline.com this compound also suppressed enhanced vascular permeability induced by histamine in the conjunctiva of guinea pigs in a concentration-dependent manner. tandfonline.com Significant suppression was observed for up to 24 hours at a concentration of 0.1%. tandfonline.com A 0.2% this compound solution was found to be significantly effective 24 hours after dosing in guinea pigs, demonstrating prolonged efficacy. researchgate.netnih.gov In an ovalbumin (OA)-induced allergic conjunctivitis model in guinea pigs, this compound treatment significantly reduced scratching responses. researchgate.net

Studies on Allergic Bronchospasm or Histamine-Induced Bronchoconstriction

This compound has shown effects on allergic bronchospasm and histamine-induced bronchoconstriction in animal models. In passively sensitized guinea pigs, this compound inhibited allergic bronchospasm. fda.gov Its action in these models is described as a typical antihistamine effect that blocks H1 receptors. fda.govfda.gov

Eosinophil Reduction at the Ocular Surface in Animal Models

Studies in animal models have investigated the impact of this compound on eosinophil recruitment and presence at the ocular surface. While some comparative studies with other compounds have suggested differences in the extent of eosinophil reduction, this compound treatment has been shown to decrease eosinophil numbers at the ocular surface in animal models. arvojournals.org In a murine model of allergic conjunctivitis, this compound treatment resulted in similar efficacy profiles and mast cell numbers compared to alcaftadine (B1684316) in the acute phase, although alcaftadine showed significantly lower conjunctival eosinophil infiltration in the delayed phase in one study. nih.govnih.gov Another study using an OA-induced AC model in guinea pigs reported that eosinophil numbers were reduced in animals treated with this compound, among other anti-allergic drugs. researchgate.net

Clinical Research and Therapeutic Applications of Olopatadine

Clinical Efficacy in Allergic Conjunctivitis

Olopatadine is widely recognized for its effectiveness in managing the signs and symptoms of allergic conjunctivitis.

Numerous randomized, placebo-controlled clinical trials have demonstrated the superiority of this compound ophthalmic solutions over placebo in treating allergic conjunctivitis. nih.govnih.govresearchgate.net Studies have consistently shown that this compound significantly reduces ocular itching and redness compared to placebo. nih.govresearchgate.netbanglajol.info For instance, a 10-week, randomized, double-masked environmental study conducted during the spring allergy season found that this compound 0.2% was significantly more effective than placebo in reducing ocular itching and redness, particularly during periods of high pollen counts. nih.govresearchgate.net Another double-masked, randomized, parallel-group study using the conjunctival allergen challenge (CAC) model also confirmed that this compound 0.2% was significantly more effective than placebo in treating ocular itching. nih.govingentaconnect.com

A more recent formulation, this compound 0.77%, has also been rigorously tested. In a Phase III, multicenter, double-masked, parallel-group, randomized trial, this compound 0.77% was found to be superior to its vehicle (placebo) for the treatment of ocular itching at multiple time points post-challenge. nih.govdovepress.com Pooled analysis of two similarly designed Phase III studies further solidified these findings, showing this compound 0.77% to be superior to vehicle for ocular itching at both onset of action and 24-hour duration. arvojournals.orgdovepress.com

This compound has demonstrated significant efficacy in reducing a range of signs and symptoms associated with allergic conjunctivitis. The primary symptom of ocular itching is consistently and significantly reduced by this compound compared to placebo. nih.govbanglajol.infoingentaconnect.com Clinical trials have also shown a significant reduction in conjunctival redness with this compound treatment. nih.govnih.govingentaconnect.com

Furthermore, this compound is effective in alleviating other key signs of allergic conjunctivitis, including chemosis (conjunctival swelling) and eyelid swelling. nih.govingentaconnect.comcda-amc.ca A study evaluating this compound 0.2% found it to be significantly more effective than placebo in reducing chemosis and eyelid swelling at all evaluated time points. nih.govingentaconnect.com The ability of this compound to address this comprehensive range of symptoms contributes to its clinical utility in managing allergic conjunctivitis. njppp.com

The Conjunctival Allergen Challenge (CAC) model is a standardized method used to evaluate the efficacy of anti-allergic ophthalmic solutions by inducing an allergic reaction in a controlled setting. nih.gov Numerous CAC studies have been conducted to assess the performance of this compound.

These studies have consistently demonstrated the effectiveness of various concentrations of this compound. For example, this compound 0.2% was found to be significantly more effective than placebo in treating ocular itching at both onset of action and 16 hours after instillation in a CAC study. nih.gov A newer formulation, this compound 0.77%, has shown superiority over both its vehicle and this compound 0.2% in treating ocular itching and conjunctival redness in a CAC model, with effects lasting up to 24 hours. nih.govdovepress.com

Pooled analyses of two large Phase III CAC studies involving 448 patients confirmed that this compound 0.77% was superior to vehicle at onset and 24 hours for relieving ocular itching. arvojournals.orgdovepress.com These CAC studies provide robust evidence for the rapid and sustained efficacy of this compound in the management of allergic conjunctivitis. nih.govdovepress.com

This compound has been compared to several other topical anti-allergic medications in clinical trials.

Azelastine (B1213491): Information from the provided search results on direct comparative efficacy studies between this compound and azelastine is limited.

Ketotifen (B1218977): Studies comparing this compound and ketotifen have shown mixed results. cda-amc.ca One study found this compound hydrochloride 0.1% to be as effective as ketotifen fumarate (B1241708) 0.05% in improving ocular itching and conjunctival hyperemia. nih.govdovepress.com Another study concluded that this compound 0.2%, this compound 0.1%, and ketotifen 0.025% were all equally effective in improving the signs and symptoms of allergic conjunctivitis. openophthalmologyjournal.com However, some research suggests this compound may have a faster onset of action. dovepress.com

Epinastine (B1215162): In a conjunctival allergen challenge study, this compound 0.1% was found to be more effective than epinastine hydrochloride 0.05% in controlling itching, redness, and chemosis. nih.gov Another study comparing this compound 0.1% and epinastine 0.05% in individuals with varying allergic sensitivity found that this compound-treated eyes exhibited lower itching scores across all severity levels. arvojournals.org

Alcaftadine (B1684316): A study comparing this compound 0.2%, bepotastine (B66143) 1.5%, and alcaftadine 0.25% found no statistically significant difference in their efficacy in resolving the symptoms of allergic conjunctivitis. scispace.com

Cromolyn (B99618) Sodium: One study showed that after 42 days of treatment, the reduction in itching, redness, chemosis, and eyelid swelling was greater with this compound compared to cromolyn sodium. cda-amc.ca Another comparative study found that this compound was superior to sodium cromoglycate in providing earlier and better relief of ocular symptoms. academicmed.org

Ketorolac (B1673617): A study comparing this compound and ketorolac ophthalmic solutions found both to be effective in alleviating the signs and symptoms of allergic conjunctivitis, but this compound was significantly more effective in reducing ocular itching. banglajol.info

Interactive Table: Comparative Efficacy of this compound

Comparator Key Findings Citations
Ketotifen Efficacy appears to be comparable, though some studies suggest a faster onset of action for this compound. cda-amc.canih.govdovepress.comopenophthalmologyjournal.com
Epinastine This compound demonstrated superior efficacy in reducing ocular itching, redness, and chemosis. nih.govarvojournals.org
Alcaftadine No significant difference in efficacy was observed in resolving symptoms of allergic conjunctivitis. scispace.com
Cromolyn Sodium This compound showed greater and earlier relief from signs and symptoms. cda-amc.caacademicmed.org
Ketorolac Both were effective, but this compound was superior in reducing ocular itching. banglajol.info

This compound has demonstrated efficacy in providing long-term and sustained relief from the symptoms of allergic conjunctivitis. A long-term study where this compound hydrochloride 0.1% was administered for 70 days showed a progressive decrease in ocular itching and conjunctival hyperemia scores over the treatment period. nih.gov

The development of once-daily formulations has focused on extending the duration of action. This compound 0.2% has been shown to provide relief for up to 16 hours. nih.govdovepress.com More recently, this compound 0.77% has been shown to maintain its efficacy in relieving ocular itching for a full 24 hours, supporting its use as a once-daily treatment. nih.govdovepress.comdovepress.com This sustained relief is a significant benefit for patients, improving convenience and adherence to treatment.

Comparative Efficacy Studies with Other Antiallergic Medications (e.g., Azelastine, Ketotifen, Epinastine, Alcaftadine, Cromolyn Sodium, Ketorolac)

Clinical Efficacy in Allergic Rhinitis and Rhinoconjunctivitis

While primarily known for its ophthalmic applications, this compound has also been studied for its efficacy in treating the nasal symptoms of allergic rhinitis and the associated ocular symptoms of rhinoconjunctivitis.

Intranasal formulations of this compound have been evaluated in several clinical trials. researchgate.net Pooled analysis of two randomized, double-blind clinical trials showed that this compound nasal spray (0.4% and 0.6%) was significantly more effective than placebo in improving the Total Nasal Symptom Score (TNSS), which includes sneezing, stuffy nose, runny nose, and itchy nose. ingentaconnect.comnih.gov These studies also demonstrated a significant improvement in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) scores compared to placebo. ingentaconnect.comnih.gov

Interactive Table: Efficacy of this compound in Allergic Rhinitis and Rhinoconjunctivitis

Formulation Key Findings Citations
This compound Nasal Spray (0.4% and 0.6%) Significantly improved Total Nasal Symptom Score (TNSS) and Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) scores compared to placebo. ingentaconnect.comnih.gov
This compound/Mometasone (B142194) Furoate Combination Nasal Spray Effectively reduced a total of 7 symptom scores (4 rhinitis + 3 ocular), showing significant improvement in overall rhinoconjunctivitis symptoms. ersnet.orgersjournals.com

Efficacy in Reducing Nasal Allergy Symptoms

Clinical trials have consistently demonstrated the effectiveness of this compound nasal spray in alleviating the primary symptoms of allergic rhinitis. The core measure for efficacy in these studies is often the Total Nasal Symptom Score (TNSS), a composite score reflecting the severity of sneezing, nasal congestion (stuffy nose), rhinorrhea (runny nose), and nasal pruritus (itchy nose).

The combination of this compound with a corticosteroid has also been evaluated. A pooled analysis of three studies on a nasal spray combining this compound hydrochloride and mometasone furoate showed that the combination provided a clinically meaningful and statistically significant improvement in total nasal and ocular symptoms when compared to the individual components. ersnet.org

Studies on Seasonal Allergic Rhinitis

The therapeutic value of this compound is most extensively documented in the context of seasonal allergic rhinitis (SAR). Multiple large-scale, randomized, double-blind, placebo-controlled trials have confirmed its efficacy.

A pooled analysis of two studies focused on children aged 6 to 11 years with SAR found that this compound 0.6% nasal spray was superior to placebo in reducing the mean reflective total nasal symptom score (rTNSS) (p = 0.0012) and the reflective total ocular symptom score (rTOSS) (p = 0.0094). ingentaconnect.com

Orally administered this compound has also been studied for SAR. A randomized, double-blind, placebo-controlled study in patients with SAR due to Japanese cedar pollen found that oral this compound significantly suppressed sneezing (p < 0.001), rhinorrhea (p < 0.001), and nasal congestion (p < 0.05) compared to placebo. researchgate.net

Table 1: Summary of this compound Efficacy in Seasonal Allergic Rhinitis Clinical Trials

Study Population Intervention Comparator Key Efficacy Outcome Result Citation
1,240 SAR patients This compound Nasal Spray (0.6% and 0.4%) Placebo Improvement in Total Nasal Symptom Score (TNSS) Statistically significant improvement vs. placebo (p < 0.0001 for 0.6%; p < 0.0037 for 0.4%) nih.govingentaconnect.com
565 SAR patients (≥12 years) This compound Nasal Spray (0.6% and 0.4%) Placebo Percentage change from baseline in reflective TNSS Statistically significant improvement vs. placebo (p < 0.001 for 0.6%; p = .004 for 0.4%) nih.gov
944 children with SAR (6-11 years) This compound Nasal Spray (0.6%) Placebo Mean decrease in reflective Total Nasal Symptom Score (rTNSS) Superior to placebo (p = 0.0012) ingentaconnect.com
110 patients with SAR (Japanese Cedar Pollen) Oral this compound Placebo Suppression of nasal symptoms Significant suppression of sneezing, rhinorrhea (p < 0.001) and nasal congestion (p < 0.05) researchgate.net

Efficacy in Other Allergic and Inflammatory Conditions (e.g., Urticaria, Eczema, Dermatitis)

The therapeutic application of this compound extends beyond respiratory allergies to various skin conditions. In Japan, oral this compound has been approved for the treatment of chronic urticaria, eczema dermatitis, prurigo, and psoriasis vulgaris. jst.go.jpresearchgate.net

Clinical studies have specifically investigated its role in chronic idiopathic urticaria (CIU). One study involving 20 CIU patients demonstrated that oral this compound significantly reduced the Urticaria Activity Score (UAS). nih.gov The average UAS decreased from 3.7 at baseline to 1.95 after two weeks and further to 1.2 after four weeks, a statistically significant difference (p<0.05). nih.gov

Comparative trials have also been conducted. A 6-week, randomized, double-blind study comparing this compound with rupatadine (B1662895) in patients with chronic spontaneous urticaria found that while both drugs were effective, this compound was superior in reducing the mean total symptom score (p = 0.01), number of wheals (p < 0.05), and size of wheals (p < 0.05). nih.gov Another study reported that this compound was a more effective alternative to levocetirizine (B1674955) for treating chronic urticaria, with a greater reduction in Urticaria Activity Score (UAS) and Total Severity Score (TSS). researchgate.net A retrospective study also found that combining this compound with desloratadine (B1670295) resulted in a higher efficacy rate (98.31%) for treating urticaria compared to desloratadine monotherapy (89.09%). e-century.us

Drug Interaction Research and Pharmacokinetic Interactions of Olopatadine

In Vitro Drug Interaction Studies (Cytochrome P-450 Isoenzymes)

In vitro studies have extensively investigated the potential of olopatadine to inhibit or induce the activity of key cytochrome P-450 (CYP) isoenzymes. These enzymes play a significant role in the metabolism of many drugs. Research using human liver microsomes and cDNA-expressed human CYP isoenzymes has demonstrated that this compound does not inhibit the metabolic reactions catalyzed by several major CYP isoforms. Specifically, studies have shown no significant inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 by this compound at concentrations considerably higher than those observed in plasma following topical ocular administration. hres.cahres.cafda.govmedsafe.govt.nzrxlist.comhres.cahres.carxlist.comnovartis.com

Data from in vitro studies indicate that this compound is metabolized to two primary metabolites, M1 (N-monodemethylthis compound) and M3 (this compound N-oxide). nih.govresearchgate.net The formation of M1 is primarily catalyzed by CYP3A4, while M3 formation is predominantly catalyzed by flavin-containing monooxygenase (FMO) 1 and FMO3. rxlist.comnih.govresearchgate.net Despite being a substrate for CYP3A4, this compound does not appear to inhibit this enzyme or other tested CYP isoforms. nih.govresearchgate.net Furthermore, studies have concluded that this compound and its metabolite M1 are unlikely to form metabolic intermediate complexes with cytochrome P-450, a mechanism that can lead to quasi-irreversible enzyme inhibition. nih.govresearchgate.net

The rates of formation for the primary metabolites in human liver microsomes have been quantified:

Metabolite Formation Rate (pmol/min/mg protein) Primary Enzyme(s) Involved
M1 (N-monodemethylthis compound) 0.330 CYP3A4
M3 (this compound N-oxide) 2.50 FMO1, FMO3

These in vitro findings collectively suggest a low potential for this compound to cause drug-drug interactions through the inhibition of major CYP enzymes. fda.govnih.govresearchgate.net

Plasma Protein Binding and its Implications for Interactions

The extent to which a drug binds to plasma proteins can influence its distribution, metabolism, and elimination, as well as its potential for interactions with other protein-bound drugs. This compound is reported to be moderately bound to plasma proteins, with approximately 55% of the drug bound in human serum. hres.cahres.carxlist.comhres.cahres.carxlist.comnovartis.comfda.govdrugbank.commedscape.com This binding is independent of drug concentration within a range of 0.1 to 1000 ng/mL. rxlist.comfda.gov Serum albumin is identified as the primary protein responsible for this compound binding. rxlist.comdrugbank.com

Due to this moderate protein binding, drug interactions resulting from the displacement of other protein-bound medications are not anticipated to be clinically significant. fda.govrxlist.comfda.govnih.gov

Beyond plasma protein binding, this compound has also been shown to bind specifically to certain proteins within the S100 family, including S100A1, S100B, S100L, S100A12, and S100A13, in a calcium-dependent manner. researchgate.net This binding is distinct from that of other antiallergic drugs like amlexanox (B1666007) and cromolyn (B99618), suggesting different binding sites on the S100 proteins. researchgate.net While interesting from a mechanistic perspective, the clinical implications of this S100 protein binding for drug interactions are not clearly established in the context of pharmacokinetic interactions with other medications.

Lack of Clinically Significant Drug-Drug Interactions

Based on the pharmacokinetic profile of this compound, particularly its low systemic exposure following topical administration (ocular and nasal) and its minimal metabolism via the cytochrome P-450 system, the potential for clinically significant drug-drug interactions is considered low. hres.cahres.camedsafe.govt.nzrxlist.comhres.cahres.canovartis.comfda.govnih.govmedcentral.comwebmd.com

Specific clinical interaction studies involving this compound ophthalmic solution or nasal spray and other drugs have generally not been conducted. hres.cahres.carxlist.comhres.cahres.canovartis.commedcentral.com However, the available in vitro data on CYP inhibition and the moderate plasma protein binding suggest that interactions with concomitantly administered medications are unlikely. hres.cahres.carxlist.comhres.cahres.canovartis.com

Despite the general lack of formal clinical interaction studies, some potential interactions have been noted or are theoretically possible, particularly with the nasal formulation which may result in higher systemic exposure compared to the ophthalmic solution. Concomitant use of this compound nasal spray with alcohol or other central nervous system (CNS) depressants may result in additive CNS depression. medcentral.com

It is important to note that while the potential for pharmacokinetic interactions is low, particularly with topical ocular administration, patients should still inform their healthcare providers about all medications they are using. webmd.com

Potential for Interference with Immediate Hypersensitivity Skin Testing

Antihistamines, including this compound, are known to interfere with immediate hypersensitivity skin testing by suppressing the wheal and flare response. allergywaco.com Due to its mechanism of action as a histamine (B1213489) H₁-receptor antagonist, this compound can inhibit the histamine-induced reactions that are assessed during skin testing. allergywaco.com

Although the systemic exposure following topical ocular administration of this compound is generally low, it is considered unlikely to interfere with immediate hypersensitivity skin testing. hres.carxlist.comhres.cahres.ca However, nasal administration may result in higher systemic levels, increasing the potential for interference. mims.com

To ensure the accuracy of immediate hypersensitivity skin testing, it is typically recommended that antihistamine medications, including ophthalmic and nasal formulations of this compound, be discontinued (B1498344) prior to testing. allergywaco.com The specific duration of withdrawal can vary depending on the type of antihistamine and the testing protocol, and patients should follow their healthcare provider's instructions regarding medication discontinuation before allergy testing. allergywaco.com

Advanced Drug Delivery Systems for Olopatadine

Ocular Drug Delivery Systems

Advanced ocular drug delivery systems for olopatadine aim to enhance corneal retention, improve penetration, and provide sustained release. scielo.brpharmaexcipients.comresearchgate.net These systems include mucoadhesive formulations and drug-eluting contact lenses. mdpi.comtandfonline.com

Mucoadhesive Formulations for Prolonged Ocular Residence Time

Mucoadhesive formulations are designed to interact with the mucin layer of the ocular surface, thereby increasing the residence time of the drug in the precorneal area. mdpi.comnih.gov This prolonged contact time can lead to enhanced drug absorption and improved bioavailability compared to traditional eye drops. nih.gov

pH-responsive in situ gelling systems are liquid upon instillation into the eye and undergo a phase transition to form a viscoelastic gel in response to the physiological pH of the tear fluid. ijpsonline.comresearchgate.netresearchgate.net This gel formation prolongs the contact time of the drug with the ocular surface. researchgate.net Studies have investigated the use of polymers like Carbopol and hydroxypropyl methylcellulose (B11928114) (HPMC) in the formulation of pH-triggered in situ gels for this compound hydrochloride. researchgate.net Formulations using Carbopol as a gelling agent and HPMC as a release retardant have shown sustained release of this compound hydrochloride for up to 12 hours in in vitro studies, compared to a marketed product which released nearly 100% of the drug within 6 hours. researchgate.net These systems appear translucent and clear, with a pH suitable for ocular application. ijpsonline.com

Here is a table summarizing findings on pH-responsive in situ gelling systems for this compound:

Formulation Components Gelling Agent Release Retardant pH Range (Formulation) Gelling Time (Simulated Tear Fluid, pH 7.4) In Vitro Release Duration
This compound HCl + Carbopol + HPMC Carbopol HPMC 4.0-8.0 (suitable range) scielo.br Seconds to minutes ijpsonline.comresearchgate.net Up to 12 hours researchgate.net

Polymeric nanoparticles offer a promising approach for ocular drug delivery by enhancing corneal permeation and extending the residence time of the drug on the ocular surface. researchgate.netmdpi.com this compound hydrochloride loaded Kollidon® SR nanoparticles have been formulated as a suspension for ocular delivery. pharmaexcipients.comresearchgate.net Kollidon® SR, a polymer composed of polyvinyl acetate (B1210297) and polyvinyl pyrrolidone, has been used in these formulations. researchgate.net Studies have shown that this compound was successfully loaded into these nanoparticles. pharmaexcipients.comresearchgate.net In vitro release studies indicated that the drug release from these nanoparticle formulations followed the Korsmeyer-Peppas model. pharmaexcipients.comresearchgate.net In vivo studies conducted on sheep demonstrated that this compound incorporated cationic chitosan (B1678972) nanoparticles remained on the ocular surface for longer periods, up to 24 hours with a single instillation, attributed to electrostatic interactions with the negatively charged corneal surface. researchgate.net

Here is a table summarizing findings on this compound-loaded polymeric nanoparticles:

Nanoparticle Type Polymer(s) Used Preparation Method Particle Size Range Zeta Potential Range Encapsulation Efficiency In Vivo Ocular Residence Time (Sheep)
This compound HCl loaded Kollidon® SR Kollidon® SR (Polyvinyl acetate, Polyvinyl pyrrolidone) researchgate.net Spray-drying pharmaexcipients.comresearchgate.net Not specified in detail for Kollidon SR, but generally in nanometer range mdpi.comresearchgate.net Not specified in detail for Kollidon SR researchgate.net Successfully loaded pharmaexcipients.comresearchgate.net Prolonged duration pharmaexcipients.comresearchgate.net
This compound HCl loaded Chitosan Chitosan researchgate.net Spray-drying researchgate.net 119±9 nm to 227±18 nm researchgate.net +27.8±0.3 mV to +35.5±1.2 mV researchgate.net Up to 73.33±0.25 % researchgate.net Up to 24 hours researchgate.net

The incorporation of polysaccharides like hydroxypropyl guar (B607891) gum (HPG) and sodium hyaluronate (SH) into eye drop formulations can enhance viscosity and mucoadhesion, leading to prolonged precorneal residence time and improved ocular bioavailability of this compound. mdpi.comnih.govnih.govceon.rs Studies have developed viscous eye drops containing this compound hydrochloride in combination with HPG and SH, individually and in combination. mdpi.comnih.gov These formulations have shown satisfactory physicochemical properties, including transparency, pH, and osmolality. mdpi.comnih.gov Rheological studies confirmed pseudoplastic flow, with the combination of HPG and SH exhibiting enhanced viscosity and shear-thinning properties, contributing to prolonged retention. mdpi.comnih.gov Mucoadhesion studies indicated that formulations containing SH and the combination of SH-HPG had the highest mucoadhesive properties. mdpi.comnih.gov During simulated blinking cycles, eye drops containing a combination of SH and HPG polymers fully regained their initial viscosity during resting periods. mdpi.comnih.govresearchgate.netdntb.gov.ua In vitro permeability studies using HCE-T cell-based models and PAMPA have shown that the addition of these polymers can influence the transcorneal permeability of this compound. ceon.rsresearchgate.net Formulations containing HPG and SH, alone or in combination, have demonstrated satisfactory cell viability in cytotoxicity assays using corneal HCE-T cells. nih.govceon.rs

Here is a table summarizing findings on polysaccharide-based viscous eye drops containing this compound:

Formulation Components Polysaccharide(s) Used Viscosity (mPa·s) Mucoadhesion Effect on Ocular Residence Time
This compound HCl + HPG (0.25% w/v) Hydroxypropyl guar gum (HPG) ceon.rs 7.4 ceon.rs Not specified individually mdpi.com Improved mdpi.comnih.gov
This compound HCl + SH (0.4% w/v) Sodium hyaluronate (SH) ceon.rs 3.7 ceon.rs High mdpi.comnih.gov Improved mdpi.comnih.gov
This compound HCl + HPG (0.25% w/v) + SH (0.4% w/v) HPG + SH ceon.rs 73.1 ceon.rs Highest mdpi.comnih.gov Significantly improved mdpi.comnih.govceon.rs
Polymeric Nanoparticles (e.g., Kollidon® SR nanoparticles)

Drug-Eluting Contact Lenses

Drug-eluting contact lenses represent another strategy for sustained ocular delivery of this compound. These lenses can serve as a reservoir for the drug, releasing it over an extended period directly onto the ocular surface, potentially improving residence time and bioavailability compared to eye drops. tandfonline.commdpi.com Research has explored the feasibility of designing drug-eluting lenses with sustained release of this compound. nih.govnih.gov One approach involves incorporating nanobarrier depots composed of vitamin E within the contact lens material. nih.govnih.gov In vitro studies have shown that ACUVUE OASYS® and ACUVUE TruEye™ lenses loaded with vitamin E effectively prolonged this compound release dynamics significantly. nih.govnih.gov For instance, loading with approximately 0.3 g of vitamin E per gram of hydrogel in ACUVUE TruEye™ lenses resulted in a 375-fold increase in this compound release duration. nih.govnih.gov The incorporation of vitamin E also helps retain the visible light transmission and other properties of the lenses. nih.govnih.gov While drug-eluting contact lenses offer advantages in terms of sustained delivery and potentially improved patient compliance, challenges remain, including achieving adequate drug loading and controlling the release kinetics. reviewofoptometry.com

Here is a table summarizing findings on this compound-eluting contact lenses incorporating Vitamin E:

Contact Lens Type Vitamin E Loading (g VE/g hydrogel) Effect on this compound Release Duration
ACUVUE OASYS® ~0.3 nih.govnih.gov Prolonged by 7-fold nih.govnih.gov
ACUVUE TruEye™ ~0.3 nih.govnih.gov Prolonged by 375-fold nih.govnih.gov

Nasal Drug Delivery Systems

This compound is also available in formulations for nasal administration to treat seasonal allergic rhinitis. drugbank.comgoogle.com While the provided outline focuses on advanced delivery systems, and the search results primarily detail ocular applications, some information regarding nasal formulations exists. Topical formulations of this compound for nasal administration have been developed as aqueous solutions. google.com These formulations typically contain this compound at concentrations suitable for nasal delivery, often higher than those used in ophthalmic solutions. google.com For example, formulations intended for nasal use may contain approximately 0.38-0.62% this compound. google.com The average absolute bioavailability of intranasal this compound is reported to be about 57%. drugbank.com While the search results did not yield detailed information on advanced nasal delivery systems (like nanoparticles or in situ gels specifically for nasal this compound), the existence of nasal spray formulations highlights the importance of this route of administration for this compound. drugbank.comgoogle.com

Mucoadhesive In-Situ Nasal Gels

Mucoadhesive in-situ nasal gels represent a promising approach for nasal drug delivery. These systems are designed to exist as a liquid solution before administration and undergo a phase transition to form a gel upon contact with the nasal mucosa. This gelation is often triggered by factors such as temperature or pH changes in the nasal cavity. The mucoadhesive properties of these gels allow for prolonged residence time in the nasal cavity, potentially leading to enhanced drug absorption and reduced dosing frequency compared to conventional nasal sprays. nih.govjgtps.comnih.gov

Research into mucoadhesive in-situ nasal gels for this compound has involved the use of various polymers to achieve the desired gelling and mucoadhesive characteristics. Polymers like Carbopol 934 and hydroxypropyl methylcellulose (HPMC) have been investigated. jgtps.com Studies have shown that the concentration of these polymers can influence the viscosity, gelling strength, mucoadhesive strength, and in-vitro drug release profiles of the formulations. jgtps.com For instance, increasing polymer concentration has been observed to increase viscosity and mucoadhesive strength, while potentially decreasing the rate of drug release. jgtps.com

In-vitro studies evaluating this compound hydrochloride mucoadhesive in-situ nasal gels have demonstrated favorable properties, including appropriate pH, gelling time, spreadability, gelling strength, and mucoadhesive strength. jgtps.com In-vitro drug release studies have shown the potential for sustained drug release over several hours. nih.govjgtps.com Ex-vivo permeation studies using excised nasal mucosa have also indicated promising permeation profiles for these gel formulations. jgtps.com

While some studies have focused on other antihistamines like loratadine (B1675096) to demonstrate the principles of mucoadhesive in-situ nasal gels, the underlying concepts and polymeric systems are applicable to this compound delivery via the nasal route. nih.govturkjps.orgjddtonline.inforesearchgate.netmdpi.com The nasal route offers advantages such as avoiding first-pass hepatic metabolism, which can improve the bioavailability of certain drugs. nih.govnih.govturkjps.orgmdpi.com Mucoadhesive polymers enhance the residence time and contact with the nasal mucosa, further supporting improved absorption. nih.govturkjps.org

Oral Drug Delivery Systems

The oral route remains a widely utilized method of drug administration due to its convenience and patient compliance. jddtonline.infoijcrt.orgnih.gov However, conventional oral formulations may face challenges such as short gastric residence time, leading to incomplete drug absorption, particularly for drugs with a narrow absorption window in the upper gastrointestinal tract. nih.govresearchgate.net Advanced oral drug delivery systems for this compound aim to address these limitations through approaches like extended-release formulations and gastroretentive systems.

Extended-Release Formulations and Pharmacokinetic Profiles

Extended-release oral formulations are designed to maintain therapeutic drug concentrations over a prolonged period, thereby reducing the frequency of administration and potentially improving patient compliance. google.com this compound's elimination half-life of 8 to 12 hours in plasma is considered compatible with the design of a once-daily extended-release formulation. google.comdrugs.com

Research into extended-release this compound tablets has explored formulations containing a rate-controlling polymer and other pharmaceutically acceptable excipients. google.com These formulations aim to provide a therapeutically effective amount of this compound for up to 24 hours. google.com

Pharmacokinetic studies comparing extended-release this compound formulations with immediate-release tablets have been conducted to assess parameters such as area under the curve (AUC) and peak plasma concentration (Cmax). researchgate.netresearchgate.net One study comparing a 10 mg extended-release tablet with two doses of a 5 mg immediate-release tablet in healthy subjects found that the extended-release formulations showed a similar AUC compared to the immediate-release formulation, with no statistically significant difference in AUC values. researchgate.netresearchgate.net However, the extended-release formulations reported a higher Cmax value. researchgate.netresearchgate.net While the study suggested that the formulations did not meet bioequivalence criteria set by regulatory agencies, it provided insights into the pharmacokinetic properties of the extended-release formulation. researchgate.netresearchgate.net

The development of extended-release formulations often involves the use of polymers to control the rate of drug release. google.comijpsr.com Different types and proportions of polymers can influence the dissolution profile and the duration of drug release. ijpsr.com

Gastroretentive Systems

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach. ijcrt.orgnih.govresearchgate.net This is particularly beneficial for drugs that are absorbed primarily in the upper gastrointestinal tract, are unstable in the intestinal environment, or have low solubility at higher pH values. nih.govnih.govscielo.br By retaining the drug in the stomach, GRDDS can enhance drug absorption, improve bioavailability, and allow for a more controlled and sustained release of the drug at the absorption window. ijcrt.orgnih.govscielo.brjpionline.org

Various strategies are employed to achieve gastric retention, including floating systems, bioadhesive/mucoadhesive systems, expandable systems, high-density systems, and magnetic systems. ijcrt.orgnih.govresearchgate.netnih.gov Floating systems, which have a bulk density lower than gastric fluid, remain buoyant in the stomach for an extended period, releasing the drug at a desired rate. nih.govresearchgate.netresearchgate.net Mucoadhesive systems adhere to the gastric mucosa, increasing the contact time between the dosage form and the absorption site. ijcrt.orgnih.govscielo.brjpionline.org

Research has explored the development of gastroretentive systems for this compound hydrochloride. One study investigated the formulation of floating wax beads of this compound hydrochloride using an emulsion gelation technique. jddtonline.inforesearchgate.netresearchgate.net This approach aimed to create a multiple-unit gastroretentive sustained-release system. jddtonline.inforesearchgate.net The study evaluated the effect of ingredients like carnauba wax on drug entrapment efficiency, floating lag time, and drug release. jddtonline.info The results indicated that these beads could entrap the drug and provide sustained release in simulated gastric pH conditions, suggesting their potential as a gastroretentive delivery system for this compound hydrochloride. jddtonline.info Floating lag times of less than 90 seconds and total floating times of 12 hours or more have been reported for some floating formulations of other antihistamines like loratadine, demonstrating the feasibility of achieving prolonged gastric retention with this approach. ijpsr.com

Gastroretentive systems can offer advantages such as improved bioavailability, reduced dosing frequency, and potentially targeted delivery to the stomach. ijcrt.orgnih.govscielo.brjpionline.org

Future Research Directions and Emerging Applications for Olopatadine

Investigation of Novel Therapeutic Targets Beyond H1 Receptors and Mast Cells

While olopatadine's primary mechanisms involve H1 receptor antagonism and mast cell stabilization, research is exploring its potential interactions with other biological targets and pathways involved in allergic and inflammatory responses. Studies have indicated that this compound may inhibit histamine-induced inflammatory cytokine production by conjunctival epithelial cells. mims.com Furthermore, this compound has shown the ability to inhibit various cytokines. mdpi.com Investigations into its interaction with proteins in the S100 family, which are implicated in inflammation and immune responses, suggest potential antagonistic activity, particularly with S100A12, a protein correlated with rheumatoid arthritis disease activity. biorxiv.org This suggests a potential role beyond traditional allergic pathways. Research also indicates that this compound can inhibit the process of exocytosis in mast cells, further highlighting its mast cell stabilizing properties. researchgate.netjst.go.jp

Potential for Combination Therapies

The potential for combining this compound with other therapeutic agents to achieve enhanced or broader effects is an active area of research. A fixed-dose combination of this compound hydrochloride and mometasone (B142194) furoate in a nasal spray has been investigated for allergic rhinitis, demonstrating high efficacy and a good safety profile. rusalljournal.ruresearchgate.net This combination provides rapid relief from both nasal and ocular symptoms in patients with allergic rhinitis, potentially improving adherence to therapy. rusalljournal.ru Studies have also compared this compound in combination with other ophthalmic medications, such as fluorometholone (B1672912) and ketorolac (B1673617), for the treatment of seasonal allergic conjunctivitis. One study found that this compound combined with fluorometholone was more effective in reducing certain clinical signs like redness, mucus secretion, chemosis, and eyelid edema compared to the combination with ketorolac, while both combinations were similar in alleviating symptoms like itching, burning, and tearing. nih.govinnovareacademics.in

Research into Rare or Severe Allergic Conditions

While this compound is widely used for common allergic conditions, there is interest in exploring its utility in more rare or severe allergic manifestations. Vernal keratoconjunctivitis (VKC) is a severe, chronic, and recurrent form of ocular allergy. unpad.ac.idnih.gov Studies have investigated the efficacy of this compound in treating VKC, with findings suggesting its effectiveness in reducing symptoms based on clinical improvement scores. unpad.ac.idnih.gov Research indicates that this compound alone can be effective in resolving the signs and symptoms of VKC. nih.gov It is anticipated that this compound ophthalmic solutions may be utilized in patients with a more severe spectrum of allergic conjunctival diseases, including VKC and atopic keratoconjunctivitis, in the future. nih.gov

Development of Ultra-Long Acting Formulations

Efforts are underway to develop formulations of this compound that provide extended duration of action, reducing the frequency of administration and potentially improving patient compliance. A higher concentration formulation of this compound hydrochloride (0.77%) has been developed with the aim of providing superior and long-lasting relief, specifically for 24 hours, with once-daily dosing. pharmacytimes.comnih.govnih.gov Clinical trials using a conjunctival allergen-challenge model have assessed the efficacy and safety of this 0.77% formulation, demonstrating its superiority over lower concentrations in relieving ocular itching and reducing conjunctival redness at 24 hours. nih.gov Research into mucoadhesive eye drops containing this compound hydrochloride is also being conducted to enhance the residence time of the drug on the ocular surface, potentially leading to prolonged efficacy. mdpi.com

Pharmacogenomics and Personalized Medicine Approaches for this compound Response

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, holds potential for personalizing this compound therapy. pharmacytimes.comeaaci.orgmdpi.comresearchgate.netamazon.in While specific pharmacogenomic markers for this compound response are not extensively documented in the provided search results, the broader field of pharmacogenomics aims to tailor drug selection and dosing based on genetic features to optimize outcomes and reduce adverse effects. mdpi.comresearchgate.netamazon.in Future research could explore genetic variants that might influence this compound's metabolism, transport, or target interaction, potentially identifying patient populations who might benefit more or require dose adjustments. researchgate.net

Real-World Evidence Studies and Post-Marketing Surveillance

Real-world evidence (RWE) and post-marketing surveillance play a crucial role in understanding the safety, effectiveness, and utilization of medications in routine healthcare settings. nih.govppd.comfda.govarbormetrix.comnih.gov RWE is derived from the analysis of real-world data (RWD), which comes from various sources like electronic health records, registries, and claims data. nih.govfda.gov Post-market surveillance specifically focuses on monitoring the safety and effectiveness of approved products once they are on the market. arbormetrix.com For this compound, RWE studies and post-marketing surveillance can provide valuable insights into its performance in diverse patient populations, adherence patterns, long-term outcomes, and potential rare adverse events not observed in controlled clinical trials. ppd.comarbormetrix.com Regulatory bodies like the FDA utilize RWE to monitor postmarket safety and can consider it to support new indications or post-approval study requirements. fda.gov Over 350 million patient months of exposure to this compound ophthalmic formulations have been reported globally, providing a substantial base for such surveillance. fda.gov

Economic and Societal Impact of this compound Therapy

The economic and societal impact of allergic conditions and their treatments, including this compound therapy, is a significant area of consideration. Allergic conjunctivitis, while often not vision-threatening, can have a substantial socioeconomic impact due to its effects on quality of life, daily activities, productivity, and school performance. njppp.com Studies have estimated the health economic impact of this compound compared to other treatments for seasonal allergic conjunctivitis, considering factors like healthcare costs and physician visits. nih.govjapsonline.com One study in the UK suggested that starting treatment with this compound could lead to a reduction in healthcare costs compared to branded and generic sodium cromoglycate, primarily due to fewer GP visits. nih.gov Another cost-effectiveness analysis in Turkey compared this compound with other treatments, finding this compound to have a favorable cost-effectiveness profile based on symptom reduction. japsonline.com Further research can continue to evaluate the broader economic and societal benefits of this compound, including its impact on productivity, quality of life, and healthcare resource utilization in different healthcare systems and patient populations. njppp.comresearchgate.net

Q & A

Basic Research Questions

Q. How to design a clinical trial evaluating olopatadine’s prescribing patterns in allergic conjunctivitis?

  • Methodological Answer : Utilize retrospective observational studies to collect demographic data (e.g., age, gender), prescription frequency, and seasonal trends. Employ Excel or statistical software for descriptive analysis (percentages, frequencies) to identify prescribing biases or correlations, as demonstrated in a study analyzing 57 patients where 56% were female . Ensure ethical approval for data anonymization and compliance with regional prescribing guidelines.

Q. What methodological considerations are critical for assessing this compound safety in pregnancy and lactation?

  • Methodological Answer : Prioritize animal models (rats, rabbits) to evaluate embryo-fetal toxicity at doses up to 2480× the maximum recommended human ocular dose (MROHD). Extrapolate systemic exposure data to humans, noting that topical ocular administration results in negligible plasma concentrations. For lactation studies, measure drug transfer into milk in animal models and correlate with human plasma pharmacokinetics. Always include disclaimers about limited human data .

Q. How to formulate a research question on this compound’s efficacy using the PICOT framework?

  • Methodological Answer : Apply the PICOT structure:

  • P (Population): Patients with moderate-to-severe allergic conjunctivitis.
  • I (Intervention): this compound 0.7% ophthalmic solution.
  • C (Comparison): this compound 0.2% or other antihistamines (e.g., alcaftadine).
  • O (Outcome): Mean reduction in ocular itching scores at 24 hours.
  • T (Time): 24-hour post-dose assessment.
    Validate feasibility by ensuring access to clinical trial data or retrospective datasets .

Q. What preclinical models are suitable for studying this compound’s antihistamine activity?

  • Methodological Answer : Use in vivo models (e.g., guinea pigs, mice) to measure histamine-induced vascular permeability inhibition. In rats, oral doses ≥0.03 mg/kg inhibit allergic skin responses. Include dose-response curves and control for mast cell stabilization effects .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s comparative efficacy across clinical trials?

  • Methodological Answer : Conduct meta-analyses pooling data from multicenter studies (e.g., Ackerman et al. vs. McLaurin et al.) to assess heterogeneity. Use statistical models (e.g., random-effects) to account for variability in baseline itching severity, study design, and outcome measures (e.g., 16-hour vs. 24-hour endpoints). Highlight limitations in cross-trial comparisons due to differing this compound concentrations (0.1% vs. 0.7%) .

Q. What computational approaches predict this compound’s 24-hour efficacy across patient subpopulations?

  • Methodological Answer : Develop kinetic-pharmacodynamic (KPD) models incorporating baseline itching severity, vehicle effects, and drug exposure. Validate models using conjunctival allergen challenge (CAC) data to predict outcomes beyond observed trials. For example, a differential odds model predicted 25% greater 24-hour relief with this compound 0.7% vs. 0.2% in patients with higher baseline severity .

Q. How to validate an RP-HPLC-DAD method for quantifying this compound hydrochloride in complex matrices?

  • Methodological Answer : Follow ICH guidelines for validation:

  • Specificity : Resolve this compound from degradation products (e.g., this compound N-oxide) with resolution >2.0.
  • Precision : Achieve RSD <2.0% for peak responses in five injections.
  • LOQ : Ensure signal-to-noise (S/N) ratio ≥10.
    Apply the method to raw materials, tablets, and eye drops, reporting recoveries of 98.99–101.02% .

Q. What experimental strategies assess this compound’s pharmacokinetics in renal impairment?

  • Methodological Answer : Conduct population pharmacokinetic studies in patients with varying creatinine clearance (CrCl). Compare AUC0-12 and Cmax between severe renal impairment (CrCl <30 mL/min) and healthy subjects. Note that no dose adjustment is needed for topical ocular use due to low systemic exposure (10× lower than oral doses) .

Methodological Notes

  • Data Analysis : For clinical data, use non-parametric tests (e.g., Wilcoxon signed-rank) if itching scores are ordinal.
  • Ethics : Disclose conflicts of interest when comparing this compound to newer formulations (e.g., 0.7% vs. 0.2%) funded by manufacturers .
  • Reproducibility : Share raw data and model code in supplementary materials to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine
Reactant of Route 2
Olopatadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.